molecular formula C17H16N4O4S2 B2533896 N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE CAS No. 892315-86-5

N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2533896
CAS No.: 892315-86-5
M. Wt: 404.46
InChI Key: OCDGUQYBCPJYDX-UHFFFAOYSA-N
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Description

N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole core, a morpholine sulfonyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis .

Mechanism of Action

The mechanism of action of N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and morpholine-containing molecules. Examples include:

Uniqueness

N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE stands out due to its combination of a benzothiazole core, a morpholine sulfonyl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-16(12-2-1-5-18-11-12)20-17-19-14-4-3-13(10-15(14)26-17)27(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDGUQYBCPJYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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